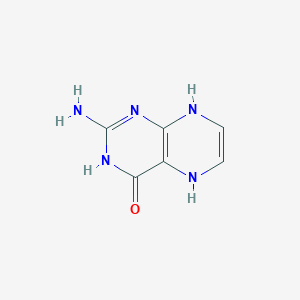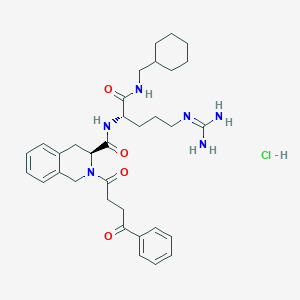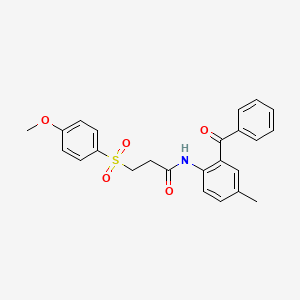
3-(2-Phenoxyethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenoxyethoxy)benzaldehyde is a compound that can be synthesized through various chemical reactions involving benzaldehydes and other aromatic or aliphatic compounds. While the specific compound is not directly studied in the provided papers, the synthesis and reactions of similar benzaldehyde derivatives are discussed, which can provide insights into the potential synthesis and properties of this compound.
Synthesis Analysis
The synthesis of benzaldehyde derivatives often involves the reaction of benzaldehydes with other reagents. For instance, the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde suggests that benzaldehydes can react with amines and aldehydes to form complex heterocyclic compounds . Similarly, the synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins from 2-(4-hydroxy-but-1-ynyl)benzaldehydes indicates that benzaldehydes can undergo cascade reactions to form diverse structures . These studies suggest that this compound could potentially be synthesized through reactions involving phenoxyethanol derivatives and benzaldehyde under appropriate conditions.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is often characterized using spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography . These techniques can provide detailed information about the molecular geometry, functional groups, and electronic structure of the compounds. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, which revealed its orthorhombic crystal structure . Such structural analyses are crucial for understanding the reactivity and properties of benzaldehyde derivatives, including this compound.
Chemical Reactions Analysis
Benzaldehyde derivatives can participate in various chemical reactions. The oxidation of benzaldehyde, for example, has been studied, showing the formation of phenyl radicals and indicating the reactivity of the aldehyde group . The reactivity of the aldehyde group is also evident in the synthesis of porphyrins, where benzaldehyde derivatives are used as starting materials . These reactions highlight the versatility of benzaldehyde derivatives in forming new bonds and structures, which would be relevant for the chemical reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can vary widely depending on their substituents and molecular structure. For example, the solubility, melting point, and boiling point can be influenced by the presence of different functional groups. The spectroscopic studies provide information on the electronic and steric effects of substituents, which can affect the compound's reactivity and interactions with other molecules . The crystal structures of related compounds, such as 2-(1,3-dithian-2-yl)benzaldehyde, can give insights into the solid-state properties and molecular packing, which are important for understanding the material properties of these compounds .
Wirkmechanismus
While the specific mechanism of action for “3-(2-Phenoxyethoxy)benzaldehyde” is not explicitly mentioned in the available literature, benzaldehyde, a related compound, has been found to promote the absorption of drugs with a lower oral bioavailability through disturbing the integrity of the lipid bilayer, enhancing membrane permeability .
Zukünftige Richtungen
Nanoparticle proximity has been reported to alter catalytic activity and selectivity in electrocatalytic and surface science studies. This suggests that nanoparticle proximity can be used in thermal catalysis to modulate catalytic activity and/or selectivity of supported metal-based catalysts . This could be a potential area of future research for “3-(2-Phenoxyethoxy)benzaldehyde”.
Eigenschaften
IUPAC Name |
3-(2-phenoxyethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-12-13-5-4-8-15(11-13)18-10-9-17-14-6-2-1-3-7-14/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJJIJFQPTYTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2538543.png)



![N-allyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2538547.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538548.png)


![3-(benzo[d]thiazole-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2538552.png)

![N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide](/img/structure/B2538556.png)
![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2538563.png)
